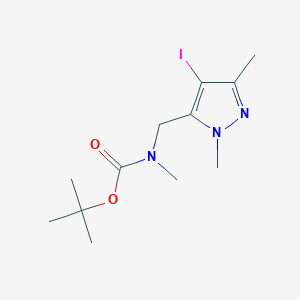
tert-Butyl ((4-iodo-1,3-dimethyl-1H-pyrazol-5-yl)methyl)(methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl ((4-iodo-1,3-dimethyl-1H-pyrazol-5-yl)methyl)(methyl)carbamate: is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a tert-butyl carbamate group attached to a pyrazole ring, which is further substituted with iodine and methyl groups. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
The synthesis of tert-Butyl ((4-iodo-1,3-dimethyl-1H-pyrazol-5-yl)methyl)(methyl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
tert-Butyl ((4-iodo-1,3-dimethyl-1H-pyrazol-5-yl)methyl)(methyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom on the pyrazole ring can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the iodine atom.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common reagents used in these reactions include bases like sodium hydride or potassium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Used as an intermediate in the synthesis of other valuable compounds, including drugs and specialty chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl ((4-iodo-1,3-dimethyl-1H-pyrazol-5-yl)methyl)(methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the iodine atom and the tert-butyl carbamate group can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific biological system being studied.
Comparison with Similar Compounds
tert-Butyl ((4-iodo-1,3-dimethyl-1H-pyrazol-5-yl)methyl)(methyl)carbamate can be compared with other pyrazole derivatives, such as:
tert-Butyl ((4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)methyl)(methyl)carbamate: Similar structure but with a bromine atom instead of iodine, which can affect its reactivity and biological activity.
tert-Butyl ((4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)methyl)(methyl)carbamate: Contains a chlorine atom, which may result in different chemical and biological properties.
tert-Butyl ((4-fluoro-1,3-dimethyl-1H-pyrazol-5-yl)methyl)(methyl)carbamate: The presence of a fluorine atom can significantly alter the compound’s pharmacokinetic and pharmacodynamic profiles.
Properties
Molecular Formula |
C12H20IN3O2 |
|---|---|
Molecular Weight |
365.21 g/mol |
IUPAC Name |
tert-butyl N-[(4-iodo-2,5-dimethylpyrazol-3-yl)methyl]-N-methylcarbamate |
InChI |
InChI=1S/C12H20IN3O2/c1-8-10(13)9(16(6)14-8)7-15(5)11(17)18-12(2,3)4/h7H2,1-6H3 |
InChI Key |
JDERQIUBDHANED-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1I)CN(C)C(=O)OC(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


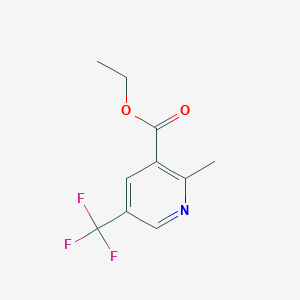
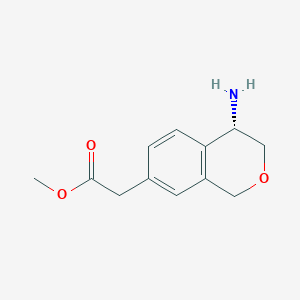
![N-(2-bromophenyl)-2-[(2-furylmethyl)amino]acetamide hydrochloride](/img/structure/B13329948.png)
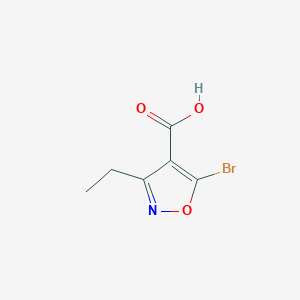

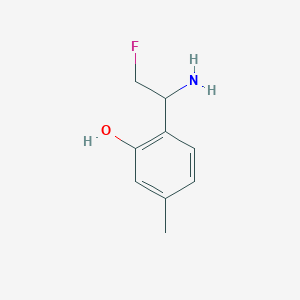
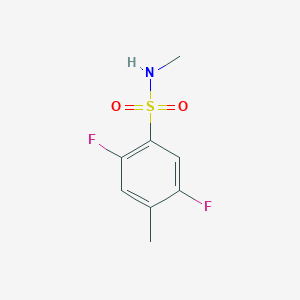
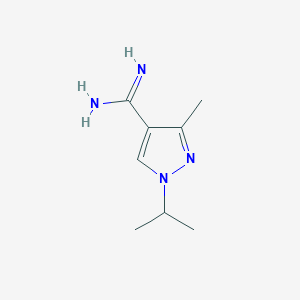
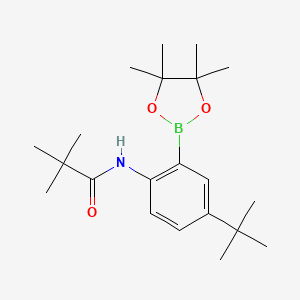
![ethyl 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine-2-carboxylate](/img/structure/B13330007.png)
![tert-Butyl 7-methoxy-2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine]-1-carboxylate](/img/structure/B13330014.png)
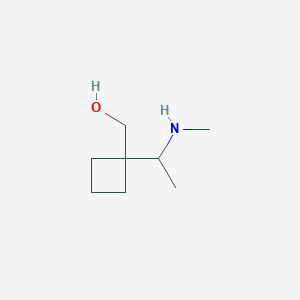
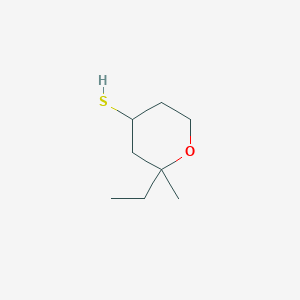
![Bicyclo[1.1.1]pentane-1-methanamine](/img/structure/B13330034.png)
